molecular formula C9H13Cl2NO B4808596 2-(4-Chloro-3-methylphenoxy)ethanamine hydrochloride

2-(4-Chloro-3-methylphenoxy)ethanamine hydrochloride

Cat. No.: B4808596
M. Wt: 222.11 g/mol
InChI Key: RVCHKQHEAVSFIQ-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methylphenoxy)ethanamine hydrochloride is a chemical compound with the molecular formula C9H13Cl2NO. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a chloro and methyl group attached to a phenoxy ring, which is further connected to an ethanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-methylphenoxy)ethanamine hydrochloride typically involves the reaction of 4-chloro-3-methylphenol with ethylene oxide to form 2-(4-chloro-3-methylphenoxy)ethanol. This intermediate is then reacted with ammonia or an amine to produce 2-(4-chloro-3-methylphenoxy)ethanamine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methylphenoxy)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce various substituted phenoxyethanamines.

Scientific Research Applications

2-(4-Chloro-3-methylphenoxy)ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-2-methylphenoxy)ethanamine
  • 2-(4-Chloro-3-methylphenoxy)ethanol
  • 2-(4-Chloro-3-methylphenoxy)acetic acid

Uniqueness

2-(4-Chloro-3-methylphenoxy)ethanamine hydrochloride is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO.ClH/c1-7-6-8(12-5-4-11)2-3-9(7)10;/h2-3,6H,4-5,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCHKQHEAVSFIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCN)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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